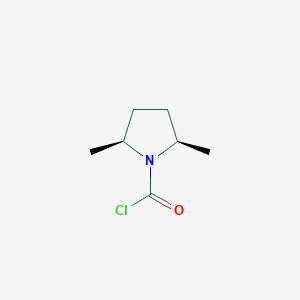
4-Oxononanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxononanedioic acid can be synthesized through various chemical reactions. One common method involves the oxidation of nonanoic acid derivatives. The reaction typically requires an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further oxidized to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of nonanoic acid using metal catalysts such as platinum or palladium. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Oxononanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxoacids or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 4-hydroxynonanedioic acid.
Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts such as sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Higher oxoacids or carboxylic acids.
Reduction: 4-Hydroxynonanedioic acid.
Substitution: Esters of this compound.
Scientific Research Applications
4-Oxononanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-oxononanedioic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and other biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
4-Oxononanedioic acid can be compared with other similar compounds, such as:
Nonanoic acid: Lacks the ketone group and has different chemical properties.
4-Hydroxynonanedioic acid: Contains a hydroxyl group instead of a ketone group, leading to different reactivity.
Adipic acid: A shorter dicarboxylic acid with different industrial applications.
The uniqueness of this compound lies in its combination of a ketone group and two carboxylic acid groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
71759-57-4 |
|---|---|
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
4-oxononanedioic acid |
InChI |
InChI=1S/C9H14O5/c10-7(5-6-9(13)14)3-1-2-4-8(11)12/h1-6H2,(H,11,12)(H,13,14) |
InChI Key |
HFDZTOXOYQEXAZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)

![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)
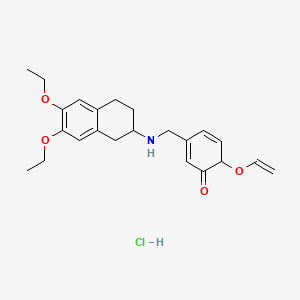


![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)
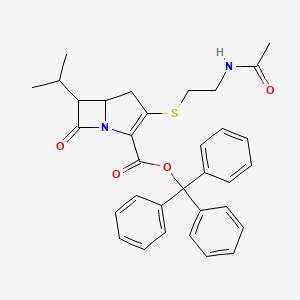
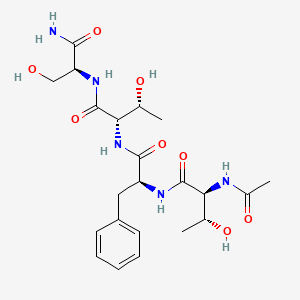
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
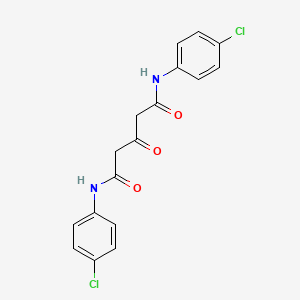
![Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester](/img/structure/B14457395.png)
![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)
